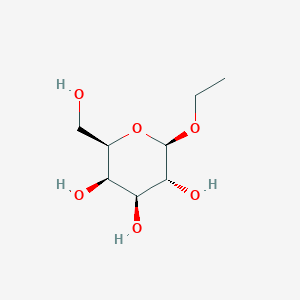

Etil Beta-D-Galactopiranósido

Descripción general

Descripción

Aplicaciones Científicas De Investigación

El Eleutherósido C tiene una amplia gama de aplicaciones en la investigación científica:

Química: Se utiliza como un compuesto de referencia en cromatografía para la identificación de extractos de Eleutherococcus senticosus.

Biología: Se estudia por sus posibles efectos sobre los procesos celulares y su papel en el metabolismo vegetal.

Medicina: Se investiga por sus propiedades adaptógenas, que pueden ayudar al cuerpo a resistir los factores estresantes de varios tipos.

Mecanismo De Acción

El mecanismo por el cual el Eleutherósido C ejerce sus efectos no se comprende completamente, pero se cree que interactúa con varios objetivos moleculares y vías:

Objetivos Moleculares: Los objetivos potenciales incluyen enzimas involucradas en la respuesta al estrés y las vías metabólicas.

Vías Involucradas: Puede modular vías relacionadas con el estrés oxidativo, la inflamación y el metabolismo energético, contribuyendo a sus efectos adaptógenos.

Análisis Bioquímico

Biochemical Properties

Ethyl Beta-D-Galactopyranoside interacts with a variety of enzymes, proteins, and other biomolecules. For instance, it is a substrate for the enzyme β-D-Galactosidase, which catalyzes the hydrolysis of the glycosidic oxygen link between the terminal non-reducing D-galactoside unit and the glycoside molecule . This reaction is crucial in various biochemical pathways and has applications in food pasteurization, biomass conversion, and more .

Cellular Effects

The effects of Ethyl Beta-D-Galactopyranoside on cells and cellular processes are diverse. It influences cell function by interacting with various cell signaling pathways, gene expression, and cellular metabolism . For instance, it has been found to have antifungal activities, indicating its potential role in cellular defense mechanisms .

Molecular Mechanism

At the molecular level, Ethyl Beta-D-Galactopyranoside exerts its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . For example, it has been shown to have higher binding energy than the antifungal drug, fluconazole, when interacting with the enzyme sterol 14α-demethylase .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of Ethyl Beta-D-Galactopyranoside change over time. It has been observed that the compound is thermally stable up to 270 °C . Moreover, its effects on cellular function, such as its antifungal activity, can be observed in both in vitro and in vivo studies over extended periods .

Metabolic Pathways

Ethyl Beta-D-Galactopyranoside is involved in several metabolic pathways. It interacts with enzymes such as β-D-Galactosidase and influences metabolic flux and metabolite levels

Métodos De Preparación

Rutas Sintéticas y Condiciones de Reacción: El Eleutherósido C se puede sintetizar a través de la glicosilación de galactosa con etanol en condiciones ácidas. La reacción típicamente implica el uso de un catalizador como ácido sulfúrico o ácido clorhídrico para facilitar la formación del enlace glucosídico.

Métodos de Producción Industrial: En un entorno industrial, el Eleutherósido C generalmente se extrae de las raíces de Eleutherococcus senticosus. El proceso de extracción implica varios pasos:

Cosecha y Secado: Las raíces se cosechan y se secan para reducir el contenido de humedad.

Molienda: Las raíces secas se muelen hasta obtener un polvo fino.

Extracción: El polvo se somete a extracción con disolventes utilizando etanol o metanol.

Purificación: El extracto se purifica utilizando técnicas como la cromatografía en columna para aislar el Eleutherósido C.

Tipos de Reacciones:

Oxidación: El Eleutherósido C puede sufrir reacciones de oxidación, típicamente en presencia de agentes oxidantes fuertes como el permanganato de potasio o el peróxido de hidrógeno.

Reducción: Las reacciones de reducción se pueden llevar a cabo utilizando agentes reductores como el borohidruro de sodio.

Sustitución: Las reacciones de sustitución pueden implicar el reemplazo del grupo etilo con otros grupos alquilo en condiciones específicas.

Reactivos y Condiciones Comunes:

Oxidación: Permanganato de potasio, peróxido de hidrógeno.

Reducción: Borohidruro de sodio, hidruro de aluminio y litio.

Sustitución: Haluros de alquilo, en presencia de una base como el hidróxido de sodio.

Productos Principales:

Oxidación: Derivados oxidados del Eleutherósido C.

Reducción: Formas reducidas del Eleutherósido C.

Sustitución: Varios derivados alquilados dependiendo del sustituyente utilizado.

Comparación Con Compuestos Similares

El Eleutherósido C es único entre los eleuterósidos debido a su estructura glucosídica específica. Los compuestos similares incluyen:

Eleutherósido A (daucosterol): Un saponina y un glucósido de esterol.

Eleutherósido B (siringina): Un glucósido de fenilpropanoide.

Eleutherósido E: Un isómero óptico de la acantosida D.

Comparado con estos compuestos, el Eleutherósido C se distingue por su estructura de galactósido de etilo, que puede conferir diferentes actividades biológicas y propiedades farmacocinéticas .

Propiedades

IUPAC Name |

(2S,3R,4S,5R,6R)-2-ethoxy-6-(hydroxymethyl)oxane-3,4,5-triol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H16O6/c1-2-13-8-7(12)6(11)5(10)4(3-9)14-8/h4-12H,2-3H2,1H3/t4-,5+,6+,7-,8+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WYUFTYLVLQZQNH-HNEXDWKRSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1C(C(C(C(O1)CO)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCO[C@@H]1[C@@H]([C@H]([C@H]([C@H](O1)CO)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H16O6 | |

| Record name | Eleutheroside C | |

| Source | Wikipedia | |

| URL | https://en.wikipedia.org/wiki/Dictionary_of_chemical_formulas | |

| Description | Chemical information link to Wikipedia. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50879263 | |

| Record name | ?-D-GALACTOPYRANOSIDE, ETHYL | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50879263 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

208.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

18997-88-1 | |

| Record name | ?-D-GALACTOPYRANOSIDE, ETHYL | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50879263 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the significance of studying the reaction of Ethyl Beta-D-Galactopyranoside with beta-galactosidase?

A1: Studying the reaction of Ethyl Beta-D-Galactopyranoside with beta-galactosidase helps us understand the enzyme's mechanism of action and its substrate specificity. [] Beta-galactosidase is a crucial enzyme involved in the breakdown of lactose, and understanding its interaction with different substrates like Ethyl Beta-D-Galactopyranoside provides valuable insights into carbohydrate metabolism and enzyme kinetics. []

Q2: How does the structure of Ethyl Beta-D-Galactopyranoside influence its reactivity with beta-galactosidase?

A2: Research suggests that the basicity of the alkoxy group in alkyl Beta-D-Galactopyranosides, like Ethyl Beta-D-Galactopyranoside, plays a key role in their reactivity with beta-galactosidase. [] As the basicity of the alkoxy group decreases, the alkyl Beta-D-Galactopyranoside becomes easier to cleave by the enzyme. [] This information is crucial for understanding the structure-activity relationship of beta-galactosidase substrates and designing potential inhibitors or activators.

Q3: Can you explain the significance of the Brønsted parameter in the context of Ethyl Beta-D-Galactopyranoside and beta-galactosidase?

A3: The Brønsted parameter (β) helps quantify the sensitivity of a reaction rate to changes in the pKa of reactants. In the case of Ethyl Beta-D-Galactopyranoside and beta-galactosidase, a βnuc value of -0.19 ± 0.10 was determined for the reaction of alcohols with the galactosylated enzyme intermediate. [] This negative value indicates that the reaction rate increases with decreasing pKa of the alcohol, suggesting that the alcohol acts as a nucleophile in the reaction. []

Q4: How does the use of Ethyl Beta-D-Galactopyranoside in liposome studies contribute to drug delivery research?

A4: Ethyl Beta-D-Galactopyranoside can be incorporated into liposomes, which are artificial vesicles used for drug delivery. [, ] The galactose moiety on Ethyl Beta-D-Galactopyranoside can be recognized by specific receptors, such as the asialoglycoprotein receptor found on hepatocytes (liver cells). [] This targeted recognition can potentially be exploited for the delivery of drugs specifically to the liver. []

Q5: The research mentions using a lipophilic radical initiator to create galactose-containing amphiphiles. What is the advantage of this approach?

A5: Using a lipophilic radical initiator allows for the polymerization of galactose-containing monomers like 2-(methacryloyloxy)ethyl Beta-D-Galactopyranoside. [] This polymerization creates amphiphiles with varying degrees of polymerization, which influences their ability to form liposomes and interact with biological systems. [, ] Controlling the degree of polymerization allows researchers to fine-tune the properties of the resulting liposomes for better stability and targeted drug delivery applications. [, ]

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-[(4-Methylphenyl)thio]propanoic acid](/img/structure/B100289.png)

![8,9,10,11-Tetrahydronaphtho[2,1-b][1]benzothiole](/img/structure/B100290.png)

![3-[2-[(Dimethylamino)methyl]-1-hydroxycyclohexyl]phenol;hydrochloride](/img/structure/B100291.png)